2-Chloro-3-methoxy-5-nitropyridine
Overview
Description
The compound of interest, 2-Chloro-3-methoxy-5-nitropyridine, is a chlorinated, methoxylated, and nitrated derivative of pyridine. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their varied chemical reactivity and structural motifs .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions including substitution, nitration, and oxidation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through a sequence of substitution, oxidation, nitration, and ammoniation steps . Similarly, 2-amino-3-nitropyridine-6-methoxy was prepared from 2,6-dichloropyridine by a combination of substitution, nitration, ammoniation, and oxidation, achieving an overall yield of 60.6% . These methods highlight the complexity and the careful control of reaction conditions required to synthesize specific nitropyridine derivatives.
Molecular Structure Analysis
X-ray crystallography, IR, NMR, and electronic spectroscopy are common techniques used to analyze the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize molecular structures and predict NMR chemical shifts, as seen in the study of 2-chloro-4-nitropyridine and its derivatives .
Chemical Reactions Analysis
The reactivity of nitropyridine compounds can be influenced by the presence of substituents on the pyridine ring. For instance, 4-chloro-5-methoxy-2-nitropyridazin-3-ones demonstrated excellent nitro group transfer potentiality in the N-nitration of secondary amines . The nitration of 3-chloro-5-methoxypyridine N-oxide resulted in the formation of 5-chloro-3-methoxy-2-nitro-pyridine N-oxide under mononitration conditions, while more drastic conditions led to the formation of 3-chloro-5-methoxy-2,6-dinitropyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are characterized by their absorption and fluorescence spectra, as well as their reactivity and stability. The absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The stability and charge delocalization of molecules like 2-chloro-4-nitropyridine were studied using natural bond orbital (NBO) analysis, and their reactivity was investigated through HOMO-LUMO energies and global descriptors . Hyperpolarizability values were also calculated to assess the nonlinear optical properties of these compounds .
Scientific Research Applications
Application 1: Synthesis of Nitropyridines
- Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Results or Outcomes: This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Application 2: Methoxybenzylation of Hydroxy Groups
- Methods of Application: 2-Chloro-3-methoxy-5-nitropyridine reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions .
- Results or Outcomes: This method provides an efficient way to produce PMB ethers from various types of hydroxy groups .
Application 3: Suzuki and Negishi Couplings
Application 4: Preparation of 2-chloro-5-nitropyridine
- Summary of the Application: 2-Chloro-3-methoxy-5-nitropyridine is used in the preparation of 2-chloro-5-nitropyridine, which is an important intermediate in agricultural chemicals and the medicine industry .
- Methods of Application: The method involves three steps: nitration, hydrolysis, and chlorination. The nitration process uses nitrosonitric acid as a nitrating agent. The reaction process produces few byproducts, and the overall yield is high .
- Results or Outcomes: The preparation of 2-chloro-5-nitropyridine has crucial significance due to its role as an important intermediate in various industries .
Application 5: Synthesis of Pyrrolopyridones
- Summary of the Application: 2-Chloro-3-methoxy-5-nitropyridine is used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors .
- Results or Outcomes: The outcomes of these reactions are not detailed in the source .
Application 6: Biological Material or Organic Compound for Life Science Research
Safety And Hazards
The compound is classified as having acute toxicity when ingested, causing skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-3-methoxy-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGPBLSIXOYNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634325 | |
Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxy-5-nitropyridine | |
CAS RN |
75711-00-1 | |
Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75711-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methoxy-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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